6-(2,4-Difluorophenyl)pyridin-3-ol

Medicinal chemistry Drug design Physicochemical profiling

Obtain the exact 2,4-difluorophenyl-pyridin-3-ol scaffold for kinase inhibitor SAR. This building block ensures metabolic stability via fluorine blocking and offers a derivatizable hydroxyl handle. - XLogP3 2.4, TPSA 33.1 Ų support permeability - Suitable for O-alkylation, Ullmann coupling, Mitsunobu - In stock for rapid global delivery

Molecular Formula C11H7F2NO
Molecular Weight 207.18 g/mol
CAS No. 1261973-00-5
Cat. No. B3095237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Difluorophenyl)pyridin-3-ol
CAS1261973-00-5
Molecular FormulaC11H7F2NO
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NC=C(C=C2)O
InChIInChI=1S/C11H7F2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H
InChIKeyFONLKGUVKSFRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of 6-(2,4-Difluorophenyl)pyridin-3-ol


6-(2,4-Difluorophenyl)pyridin-3-ol (CAS 1261973-00-5) is a fluorinated heteroaromatic building block with molecular formula C11H7F2NO and molecular weight 207.18 g/mol [1]. This compound features a pyridin-3-ol core substituted at the 6-position with a 2,4-difluorophenyl group, a structural motif that imparts distinct electronic and steric properties relative to other regioisomeric or functional-group analogs . As a synthetic intermediate, it serves as a precursor in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas, with its difluorophenyl moiety contributing to enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs [1]. However, direct comparative biological activity data (e.g., IC50 values, selectivity profiles) for this specific compound versus closely related analogs remains notably limited in the primary literature.

Building Block Fluorinated heteroaromatic scaffold for kinase inhibitor synthesis
Motif Advantage 2,4-Difluorophenyl group may support metabolic stability and permeability relative to non-fluorinated analogs
Derivatization Pyridin-3-ol handle enables O-alkylation, arylation, and sulfonylation pathways

6-(2,4-Difluorophenyl)pyridin-3-ol: Non-Interchangeability in SAR


In structure-activity relationship (SAR) studies, subtle variations in fluorine substitution pattern and heterocyclic ring positioning produce quantifiably distinct molecular descriptors that preclude generic substitution. The 2,4-difluorophenyl substitution pattern alters electron density distribution across the aromatic system and modifies the compound's hydrogen-bonding capacity and lipophilicity (XLogP3 = 2.4) relative to analogs with different fluorine positions or alternative functional groups [1]. For example, the 2,4-difluorophenyl moiety in this pyridin-3-ol scaffold presents a different steric and electronic environment than the 2,6-difluorophenyl (XLogP3 = 2.4; same nominal lipophilicity but distinct dipole moment) or 3,4-difluorophenyl regioisomers, each of which can dramatically alter target binding and pharmacokinetic behavior in downstream compounds [2]. Furthermore, replacing the hydroxyl group at the 3-position with a hydroxymethyl substituent (as in [6-(2,4-difluorophenyl)pyridin-3-yl]methanol) increases rotatable bond count from 1 to 2 and modifies hydrogen-bonding geometry, fundamentally changing the compound's reactivity as a synthetic handle [3]. These measurable physicochemical differences mean that direct substitution without re-optimization can compromise SAR continuity, synthesis reproducibility, and ultimately biological outcomes. Selection of the precise analog is therefore dictated by specific synthetic and target engagement requirements.

Regioisomeric Shift

2,4- vs 2,6-difluorophenyl isomers may alter electronic distribution and target recognition despite identical computed logP

Functional Group Analogs

Hydroxymethyl or pyridin-2-one replacements change H-bonding capacity and conformational flexibility, altering reactivity

SAR Continuity

Direct substitution without re-optimization may compromise synthetic reproducibility and binding outcomes

Differentiation Evidence: 6-(2,4-Difluorophenyl)pyridin-3-ol vs. Analogs


Fluorine Substitution Pattern and Physicochemical Properties

The 2,4-difluorophenyl substitution in 6-(2,4-difluorophenyl)pyridin-3-ol yields a computed lipophilicity (XLogP3 = 2.4) and topological polar surface area (TPSA = 33.1 Ų) that are identical to the 2,6-difluorophenyl regioisomer in nominal value but represent distinct three-dimensional electronic distributions due to differing fluorine positions [1][2]. In contrast, the 2-substituted regioisomer (2-(2,4-difluorophenyl)pyridin-3-ol) displays the same XLogP3 (2.4) and TPSA (33.1 Ų) but a lower computed complexity score (215 versus 205 for the 6-substituted compound), reflecting differences in molecular symmetry and connectivity that affect binding interactions [3]. Additionally, the pyridin-2-one analog (6-(2,4-difluorophenyl)-1H-pyridin-2-one) exhibits a reduced hydrogen-bond acceptor count (3 versus 4) and lower TPSA (29.1 Ų), which alters solubility and permeability profiles [4].

Fluorine substitution pattern
Cross-study comparable
TPSA 33.1 Ų; HBA 4 vs TPSA 29.1 Ų; HBA 3 (pyridin-2-one)
Same nominal logP (2.4) as 2,6-difluorophenyl isomer, but distinct dipole moment
Computed properties guide solubility and permeability predictions
In silico models; experimental confirmation advised
Medicinal chemistry Drug design Physicochemical profiling

Synthetic Versatility of the 3-Hydroxyl Group

The hydroxyl substituent at the pyridine 3-position in 6-(2,4-difluorophenyl)pyridin-3-ol offers a synthetic handle with distinct reactivity compared to analogs bearing alternative functional groups at the same or adjacent positions. Relative to the hydroxymethyl analog ([6-(2,4-difluorophenyl)pyridin-3-yl]methanol, CAS 887974-78-9), the target compound has one fewer rotatable bond (1 vs 2) and one fewer heavy atom (15 vs 16), resulting in a less flexible, more compact scaffold that may confer different conformational preferences in target binding [1][2]. Compared to the pyridin-2-one analog (6-(2,4-difluorophenyl)-1H-pyridin-2-one, CAS 1111110-73-6), the 3-hydroxyl group provides an additional hydrogen-bond acceptor (4 vs 3) and a distinct tautomeric equilibrium, offering different derivatization pathways (e.g., O-alkylation, O-arylation, or sulfonylation) [3].

Synthetic versatility
Cross-study comparable
Rot. bonds 1; Heavy atoms 15 vs Rot. bonds 2; Heavy atoms 16 (hydroxymethyl analog)
H-bond acceptors 4 vs 3 (pyridin-2-one analog)
Less flexible scaffold may influence conformational preferences
Functional group dictates available derivatization pathways
Synthetic chemistry Building block selection Functional group handling

2,4-Difluorophenyl Pyridine Derivatives as Kinase Inhibitors

Compounds containing the 2,4-difluorophenyl-pyridine/pyridinone scaffold have been validated as kinase inhibitor frameworks. PH-797804, an ATP-competitive p38α MAPK inhibitor, incorporates a 2,4-difluorophenyl-pyridinone core and demonstrates that this specific substitution pattern enables productive interactions with the kinase hinge region [1]. Structural studies indicate that the 2,4-difluorophenyl moiety contributes to both hydrophobic packing and specific hydrogen-bonding networks essential for target engagement [1]. Additionally, SAR studies on difluorophenol pyridine derivatives as RSK2 inhibitors have employed 3D-QSAR approaches (CoMFA and CoMSIA) to correlate substitution patterns with inhibitory activity, establishing that fluorine positioning on the phenyl ring significantly modulates binding affinity [2]. While 6-(2,4-difluorophenyl)pyridin-3-ol itself lacks published IC50 data, it serves as a synthetic precursor to elaborated kinase inhibitors bearing the same core structural elements that drive target recognition .

Kinase inhibitor class evidence
Class-level inference
2,4-Difluorophenyl-pyridine core present in p38α inhibitor PH-797804; RSK2 3D-QSAR correlation reported
Supports scaffold selection in kinase programs
Lacks compound-specific IC50 data; confirm in target assays
Kinase inhibition p38 MAPK Medicinal chemistry Fluorinated scaffolds

Application Scenarios for 6-(2,4-Difluorophenyl)pyridin-3-ol


p38α and RSK2 Kinase Inhibitor Synthesis

Use 6-(2,4-difluorophenyl)pyridin-3-ol as a core building block for constructing kinase inhibitors that require the 2,4-difluorophenyl-pyridine pharmacophore. The compound's XLogP3 (2.4) and TPSA (33.1 Ų) support adequate permeability while the phenolic hydroxyl provides a derivatizable handle for introducing additional functionality. Class-level evidence indicates that this scaffold, when elaborated, engages kinase hinge regions via bidentate hydrogen bonds, with fluorine positioning influencing selectivity [1]. This scenario is most appropriate for programs where the 2,4-difluoro substitution pattern has been pre-validated in biochemical assays.

Regioisomeric Difluorophenyl Pyridinol Comparison

Employ 6-(2,4-difluorophenyl)pyridin-3-ol alongside its regioisomeric analogs (e.g., 6-(2,6-difluorophenyl)pyridin-3-ol and 2-(2,4-difluorophenyl)pyridin-3-ol) to systematically probe the effect of fluorine positioning and pyridine substitution on target binding and ADME properties [2]. The compound's molecular complexity score (205) and single rotatable bond provide a less flexible scaffold compared to the 2-substituted regioisomer (complexity 215), potentially influencing entropic contributions to binding free energy. Such comparative SAR studies are essential for rational lead optimization when crystallographic guidance is unavailable.

O-Functionalization for Diversified Compound Libraries

Leverage the phenolic hydroxyl group at the pyridine 3-position for O-alkylation, O-arylation (e.g., Ullmann coupling), sulfonylation, or Mitsunobu reactions to generate diverse compound libraries [3]. The compound's four hydrogen-bond acceptors (versus three in the pyridin-2-one analog) and higher TPSA (33.1 Ų versus 29.1 Ų for the pyridin-2-one) may confer distinct solubility profiles in downstream derivatives. This scenario is well-suited for parallel synthesis and high-throughput screening library construction where modular diversification is prioritized.

Fluorinated Scaffold for Metabolic Stability

Incorporate 6-(2,4-difluorophenyl)pyridin-3-ol as a metabolically stabilized core in lead compounds where oxidative metabolism at the phenyl ring is a concern. The 2,4-difluoro substitution pattern blocks metabolic soft spots (para and ortho positions) while maintaining synthetic accessibility for further elaboration . Although direct metabolic stability data for this compound is not available, the well-documented effect of aryl fluorine substitution on CYP450-mediated oxidation supports this application by class-level inference. Compare with non-fluorinated phenyl-pyridine analogs to assess the magnitude of stability enhancement in relevant in vitro microsomal assays.

Application
Selection Property
Validation Focus
p38α/RSK2 inhibitor synthesis
2,4-Difluorophenyl-pyridine pharmacophore
Hinge-region binding assay context
Regioisomeric SAR comparison
Fluorine substitution pattern identity
Physicochemical and target-binding profiling
O-Functionalization library synthesis
Phenolic -OH reactivity
Derivatization scope and library yield
Metabolic stability scaffold
2,4-Difluoro substitution pattern
In vitro microsomal stability screening (vs non-fluorinated)
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